N'-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide
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Overview
Description
N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE is a complex organic compound that features a combination of benzodioxin, thienopyrimidine, and propanohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The thienopyrimidine core can be constructed via cyclization reactions involving thiophene derivatives and appropriate nitrogen sources . The final step involves the condensation of the benzodioxin and thienopyrimidine intermediates with propanohydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-METHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE
- **N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-ETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE
Uniqueness
N-[(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C22H24N4O4S/c1-4-5-16-11-17-21(31-16)23-12-26(22(17)28)14(3)20(27)25-24-13(2)15-6-7-18-19(10-15)30-9-8-29-18/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,25,27)/b24-13- |
InChI Key |
ZISZKXSPLFFQAS-CFRMEGHHSA-N |
Isomeric SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)N/N=C(/C)\C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)NN=C(C)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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